1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea
Description
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and an ethyl group on the urea nitrogen. The 2-fluorophenyl moiety on the urea distinguishes it from simpler analogs.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS/c1-2-23(16(24)20-14-6-4-3-5-13(14)19)17-22-21-15(25-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKQXXBQHZSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Chlorobenzoic Acid Derivatives
The thiadiazole ring is constructed via cyclization of 4-chlorobenzoic acid (1 ) with thiosemicarbazide (2 ) in the presence of phosphorus oxychloride (POCl₃). Under reflux at 80°C for 2 hours, this reaction yields 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (3 ) with >80% efficiency. The mechanism involves dehydration and intramolecular cyclization, driven by the electrophilic character of POCl₃ (Fig. 1A).
Key Reaction Conditions
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Molar Ratio : 1:1.2 (benzoic acid : thiosemicarbazide)
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Solvent : Anhydrous toluene or dichloromethane
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Catalyst : POCl₃ (2.5 equivalents)
Urea Moiety Installation
The urea group is introduced via reaction of the thiadiazole amine (3 ) with a pre-formed isocyanate.
Isocyanate Synthesis
The 2-fluorophenyl isocyanate (5 ) is generated in situ from 2-fluorobenzoic acid (4 ) using diphenylphosphoryl azide (DPPA) and triethylamine in anhydrous acetonitrile. This method avoids isolation of the unstable isocyanate (Fig. 1B).
Optimized Protocol
Urea Coupling
The thiadiazole amine (3 ) reacts with 2-fluorophenyl isocyanate (5 ) in a one-pot procedure to form the unsymmetrical urea. Ethyl group introduction is achieved via nucleophilic substitution using ethyl iodide in the presence of potassium carbonate (Fig. 1C).
Stepwise Procedure
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Coupling : 3 (1 eq) and 5 (1.1 eq) are stirred in acetonitrile at 25°C for 12 hours.
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Alkylation : Ethyl iodide (1.5 eq) and K₂CO₃ (3 eq) are added, and the mixture is refluxed for 6 hours.
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Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).
Structural Confirmation and Purity
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 methanol/water) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| One-pot cyclization | POCl₃-mediated cyclization | 85 | 97 |
| Stepwise urea | Sequential coupling/alkylation | 72 | 98 |
| Patent route | Chlorothiourea intermediate | 65 | 95 |
The one-pot method offers superior yield and scalability, while the patent route introduces chlorothiourea intermediates that require stringent moisture control.
Challenges and Mitigation
Regioselectivity in Urea Formation
The unsymmetrical urea structure necessitates controlled reaction stoichiometry. Excess isocyanate (1.1 eq) minimizes di-substitution byproducts.
Isocyanate Stability
In situ generation of 2-fluorophenyl isocyanate avoids decomposition issues observed during isolation.
Industrial Feasibility
The process is adaptable to kilogram-scale synthesis, with POCl₃ and DPPA identified as cost drivers. Solvent recovery (acetonitrile, dichloromethane) reduces operational costs by 20–25% .
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea, have been investigated for their anticancer properties. Research indicates that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives show selective activity against breast cancer cells with low IC50 values, indicating high potency .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-... | HeLa | 1.28 |
| Other Thiadiazole Derivative | MCF7 | Varies |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies reveal that thiadiazole derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl groups can enhance antibacterial activity .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-... | Staphylococcus aureus | 0.06 |
| Other Thiadiazole Derivative | Escherichia coli | Varies |
Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. Compounds similar to this compound have shown promising results in animal models for epilepsy, suggesting that they may act through modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of thiadiazole derivatives:
- A study published in International Journal of Pharmacy and Pharmaceutical Sciences assessed a series of synthesized thiadiazoles for anticancer activity against various cell lines and established a correlation between structural modifications and biological activity .
- Another research published in Pharmaceutical Biology evaluated new derivatives for their antibacterial properties and highlighted the importance of substituent position on the phenyl rings in enhancing activity against specific bacterial strains .
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound may also interact with other proteins and pathways involved in cell growth and proliferation, leading to its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Impact : The 4-chlorophenyl and 2-fluorophenyl groups in the target compound likely enhance lipophilicity and receptor binding compared to simpler analogs like . The ethyl group on urea may improve metabolic stability.
- Molecular Weight: The target’s higher molecular weight (~351.8) vs.
- Activity Inference : Analogs with fluorophenyl groups (e.g., ) are linked to sodium channel modulation, while thiadiazole-urea hybrids in showed anticonvulsant ED50 values of 0.65–2.72 μmol/kg.
Physicochemical and Spectroscopic Data
Biological Activity
The compound 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-ethyl-3-(2-fluorophenyl)urea is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.83 g/mol. The structure features a thiadiazole ring, which is known for its role in various biological activities due to its ability to interact with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.83 g/mol |
| Functional Groups | Thiadiazole, Urea |
| Chlorine Substituent | Enhances lipophilicity and activity |
Antimicrobial Activity
Recent studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus.
- Gram-negative bacteria: Demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.
The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate:
- IC50 Values:
- MCF-7:
- HepG2:
Shifts in substituents on the phenyl rings significantly affect potency, with certain modifications leading to enhanced activity against cancer cells .
Anti-inflammatory Properties
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various experimental models, suggesting its utility in treating inflammatory diseases .
The biological activity of thiadiazoles is primarily attributed to their ability to form hydrogen bonds and engage in π-π stacking interactions with target biomolecules. The sulfur atom present in the thiadiazole ring enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
Structure-Activity Relationship (SAR)
Studies have established a clear SAR for thiadiazole derivatives:
- Substitution patterns on the thiadiazole ring significantly influence biological activity.
- The presence of halogen atoms (e.g., chlorine) enhances lipophilicity and biological efficacy.
Table: Structure-Activity Relationship Summary
| Compound | Substituent | Activity Type | IC50 Value (µg/mL) |
|---|---|---|---|
| Compound A | Para-Chloro | Anticancer | 10.10 |
| Compound B | Ortho-Ethoxy | Anticancer | 5.36 |
| Compound C | Fluorine | Antimicrobial | N/A |
Study 1: Antimicrobial Efficacy
A study conducted by Khan et al. evaluated several thiadiazole derivatives against a panel of bacterial strains, demonstrating that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with notable selectivity towards Staphylococcus aureus.
Study 2: Cytotoxicity Profile
In another investigation, the cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines. Modifications to the ethoxy substituent resulted in varying degrees of cytotoxicity, highlighting the importance of structural optimization in drug design.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for preparing this compound?
The synthesis involves multi-step protocols, typically starting with functionalization of the thiadiazole core. A validated approach includes:
- Step 1 : Condensation of 4-chlorophenyl thiosemicarbazide with ethyl chloroacetate to form the 1,3,4-thiadiazole ring .
- Step 2 : Reaction of the thiadiazole intermediate with 2-fluorophenyl isocyanate under anhydrous conditions to introduce the urea moiety .
- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield (85–92%) compared to conventional heating (65–70%) .
Q. Key Purification Methods :
| Technique | Purpose | Efficiency |
|---|---|---|
| Column Chromatography | Remove unreacted intermediates | >95% purity |
| Recrystallization | Final product polishing | 97–99% purity |
Q. How can researchers validate the structural integrity and purity of this compound?
- X-ray Crystallography : Resolve molecular conformation and confirm planarity of the thiadiazole-urea system (e.g., dihedral angles <10° between aromatic rings) .
- Spectroscopic Methods :
Advanced Research Questions
Q. What mechanistic hypotheses explain its observed biological activity in pharmacological screens?
The compound exhibits dual activity as a kinase inhibitor and apoptosis inducer :
- Kinase Inhibition : The thiadiazole core competitively binds ATP pockets in kinases (e.g., EGFR IC₅₀ = 0.8 µM) .
- Apoptosis Induction : Fluorophenyl-urea moiety disrupts mitochondrial membrane potential (ΔΨm reduction by 60% at 10 µM) .
Q. Contradictions in Data :
- Inconsistent IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) suggest tissue-specific metabolism. Mitigate via:
- Metabolic stability assays (e.g., liver microsomes).
- Co-administration with CYP450 inhibitors .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
| Substituent Change | Impact on Activity | Reference |
|---|---|---|
| 4-Chlorophenyl → 4-Fluorophenyl | Increased solubility (LogP: 3.2 → 2.8) but reduced kinase affinity (IC₅₀: 0.8 → 2.1 µM) | |
| Ethyl → Cyclopropyl | Enhanced metabolic stability (t₁/₂: 2.1 → 4.3 hr) via steric shielding |
Q. What experimental designs are recommended for studying environmental persistence or toxicity?
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Fate in Aquatic Systems :
- Hydrolysis Studies : pH 7.4 buffer, 25°C; monitor degradation via LC-MS (t₁/₂ = 14 days) .
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀ = 12 mg/L) .
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Analytical Workflow :
Step Method Parameter Extraction Solid-phase extraction (C18 cartridges) Recovery: 85–90% Quantification UPLC-QTOF-MS LOQ: 0.01 µg/L
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- Case Study : Single-crystal XRD revealed a trans-configuration in the styryl group (C10=C11 bond), contradicting DFT-predicted cis geometry. Adjust computational models by including solvent effects (e.g., DMF) .
Q. What strategies optimize bioavailability for in vivo studies?
- Formulation : Nanoemulsions (particle size: 150 nm) improve oral bioavailability from 12% to 38% .
- Prodrug Design : Esterification of the urea NH group enhances intestinal absorption (Cₘₐₓ: 2.1 → 5.4 µg/mL) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
